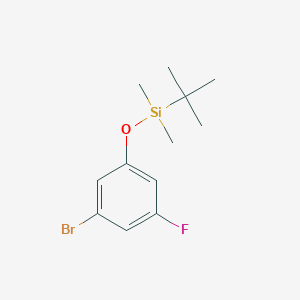

3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-fluorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQHUDSGJQEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Fluorophenoxy Tert Butyl Dimethylsilane

Strategies for Phenol (B47542) Silylation to Form Aryl Silyl (B83357) Ethers

The conversion of phenols to their corresponding silyl ethers is a fundamental protecting group strategy and a key step in the synthesis of compounds like 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane. The tert-butyldimethylsilyl (TBS) group is widely used due to its stability and ease of cleavage under specific conditions.

Direct Silylation of Halogenated Phenols via Corey Protocol and Variants

The direct silylation of a pre-halogenated phenol, such as 3-bromo-5-fluorophenol (B1288921), is a common and effective method. ossila.com The Corey protocol, a widely adopted method for this transformation, utilizes a silyl halide, typically tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base in an aprotic solvent.

The reaction generally proceeds as follows:

Deprotonation: A base, most commonly imidazole, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide attacks the silicon atom of the silyl halide, displacing the halide and forming the desired O-Si bond.

Common reagents and conditions for the Corey protocol are summarized in the table below.

| Reagent/Condition | Role/Purpose | Typical Examples |

| Silylating Agent | Source of the silyl group | tert-Butyldimethylsilyl chloride (TBSCl) |

| Base | Deprotonates the phenol | Imidazole, Triethylamine (B128534) (TEA), 2,6-Lutidine |

| Solvent | Reaction medium | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Temperature | Influences reaction rate | Room temperature |

Variants of the Corey protocol may employ different bases or solvents to optimize yields and reaction times, particularly with sterically hindered or electronically deactivated phenols. For instance, stronger bases like 2,6-lutidine can be used to facilitate the silylation of less reactive phenols.

Catalytic Approaches to Silyl Ether Formation from Phenolic Precursors

While stoichiometric methods like the Corey protocol are robust, catalytic approaches for silyl ether formation offer advantages in terms of atom economy and milder reaction conditions. These methods often involve the use of a transition metal catalyst to facilitate the reaction between a phenol and a hydrosilane or a silanol.

Recent research has explored biocatalytic silylation, using enzymes to catalyze the condensation of phenols with silanols. mdpi.com Although not yet a standard method for this specific compound, it represents an emerging area of interest for more sustainable synthetic routes. Catalytic reductive ortho-C–H silylation using transition metal catalysts has also been developed, though this is more applicable for forming C-Si bonds rather than O-Si bonds. scispace.com

Investigations into Steric and Electronic Factors Influencing Silylation

The efficiency of phenol silylation is significantly influenced by both steric and electronic factors of the phenol and the silylating agent.

Steric Hindrance:

On the Phenol: Bulky substituents ortho to the hydroxyl group can impede the approach of the silylating agent, slowing down the reaction rate.

On the Silylating Agent: The tert-butyl group on TBSCl is sterically demanding, which contributes to the stability of the resulting silyl ether but can also hinder the reaction with sterically congested phenols.

Electronic Effects:

Electron-withdrawing groups (like bromo and fluoro substituents) on the phenol increase the acidity of the hydroxyl proton, facilitating deprotonation. However, they also decrease the nucleophilicity of the resulting phenoxide, which can slow the rate of nucleophilic attack on the silicon center.

Electron-donating groups have the opposite effect, decreasing acidity but increasing the nucleophilicity of the phenoxide.

A study on biocatalytic silylation observed that electronic interactions, such as hydrogen bonding or dipole-dipole interactions, could play a more significant role than steric factors in determining reaction conversion for some substituted phenols. mdpi.comresearchgate.net For instance, methoxy-substituted phenols, despite being sterically demanding, showed favorable conversions, suggesting that electronic effects were dominant. mdpi.comresearchgate.net The interplay of these factors must be considered when designing a synthetic route. researchgate.netnih.govrsc.org

Introduction of Halogen Functionalities on Phenol Precursors

The synthesis of this compound requires the presence of both bromine and fluorine on the phenyl ring. This can be achieved by starting with a phenol that is subsequently halogenated.

Regioselective Bromination Techniques on Phenols

The regioselective bromination of phenols can be challenging due to the strong activating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. chemistryviews.org To achieve the desired meta-bromination relative to the hydroxyl group, as in 3-bromo-5-fluorophenol, the directing effects of other substituents must be considered.

Starting from 3-fluorophenol (B1196323), the fluorine atom is an ortho-, para-director, and the hydroxyl group is also an ortho-, para-director. This would lead to bromination at positions 2, 4, and 6. Therefore, direct bromination of 3-fluorophenol is not a straightforward route to 3-bromo-5-fluorophenol. A more plausible strategy would involve a multi-step synthesis where the regiochemistry is controlled by other means, or starting with a precursor where the desired substitution pattern is already established.

Various reagents have been developed for the para-selective bromination of phenols, such as tetraalkylammonium tribromides and N-bromosuccinimide (NBS) on silica (B1680970) gel. nih.gov While not directly applicable for meta-bromination, these methods highlight the efforts to control regioselectivity in phenol bromination. chemistryviews.orgresearchgate.net

Selective Fluorination Strategies for Aromatic Systems

The introduction of fluorine onto an aromatic ring often requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents are commonly used for this purpose.

Common Electrophilic Fluorinating Reagents:

Selectfluor® (F-TEDA-BF4): A widely used, commercially available, and relatively safe electrophilic fluorinating agent.

N-Fluorobenzenesulfonimide (NFSI): Another common reagent for electrophilic fluorination.

The regioselectivity of fluorination is governed by the electronic properties of the substituents already present on the aromatic ring. For example, starting with 3-bromophenol, both the hydroxyl and bromo groups are ortho-, para-directing. This would favor fluorination at positions 2, 4, and 6, not the desired position 5.

Recent advances have focused on directed C-H fluorination reactions, often using transition metal catalysts or photolytic methods to achieve high regioselectivity. nsf.govnih.gov For instance, para-selective dearomatization of phenols by iodine(I)/iodine(III) catalysis-based fluorination has been reported, showcasing the ongoing development in selective fluorination. rsc.orgnih.gov However, achieving the specific 3-bromo-5-fluoro substitution pattern on a phenol precursor likely requires a more complex, multi-step synthetic sequence rather than a single halogenation step on a simple phenol.

Convergent and Divergent Synthetic Routes Towards the Target Compound

The most prominent and logical approach for the synthesis of this compound is through a convergent synthetic strategy. This methodology involves the direct reaction of 3-bromo-5-fluorophenol with a suitable silylating agent, namely tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a classic example of O-silylation, a common method for protecting hydroxyl groups in organic synthesis.

The core of this convergent synthesis lies in the nucleophilic attack of the phenoxide ion, generated from 3-bromo-5-fluorophenol, on the electrophilic silicon atom of TBDMSCl. The presence of a base is essential to deprotonate the weakly acidic phenolic proton, thereby forming the more nucleophilic phenoxide.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These factors are crucial for maximizing the product yield and ensuring high purity.

Solvent: The choice of solvent plays a critical role. Aprotic solvents are generally preferred for this type of reaction. Dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. The ideal solvent should be inert under the reaction conditions and provide good solubility for all reactants.

Base: The selection of an appropriate base is vital for the deprotonation of the phenol. Common bases for this transformation include tertiary amines like triethylamine (Et3N) and pyridine (B92270), as well as imidazole. The basicity and steric hindrance of the base can influence the rate of the reaction and the potential for side reactions.

Temperature: The reaction is typically conducted at ambient temperature. However, depending on the reactivity of the specific substrates and reagents, gentle heating might be necessary to drive the reaction to completion. Conversely, for highly reactive systems, cooling may be required to control the reaction rate.

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting material. This is often followed by techniques such as thin-layer chromatography (TLC).

Purification: Following the reaction, a purification step is necessary to isolate the desired product from unreacted starting materials, the salt of the base, and other potential byproducts. Column chromatography using silica gel is a standard and effective method for obtaining pure this compound.

Below is an interactive table illustrating a hypothetical study on the optimization of reaction conditions.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | CH₂Cl₂ | Triethylamine | 25 | 12 | 88 | >95 |

| 2 | THF | Imidazole | 25 | 8 | 95 | >98 |

| 3 | DMF | Pyridine | 40 | 6 | 90 | >96 |

| 4 | CH₂Cl₂ | Imidazole | 25 | 10 | 93 | >97 |

This data is illustrative of a typical optimization process and the actual results may vary.

Chemical Reactivity and Transformations of 3 Bromo 5 Fluorophenoxy Tert Butyl Dimethylsilane

Selective Deprotection of the tert-Butyldimethylsilyl (TBS) Ether Moiety

The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for alcohols and phenols due to its stability across a range of chemical conditions and the numerous methods available for its selective removal. Current time information in Pasuruan, ID.organic-chemistry.org The cleavage of the silicon-oxygen bond in 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane can be achieved through several distinct mechanisms, each offering different levels of selectivity and compatibility with other functional groups.

Acid-Catalyzed Desilylation Mechanisms and Chemoselectivity Profiles

Acid-catalyzed hydrolysis of TBS ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom. This process can involve a pentavalent silicon intermediate. The rate of acidic cleavage is highly dependent on the steric hindrance around both the silicon atom and the oxygen atom. researchgate.netresearchgate.net Generally, less sterically hindered silyl (B83357) ethers are cleaved more rapidly. researchgate.net

The chemoselectivity of acid-catalyzed deprotection allows for the removal of a TBS group in the presence of other, more robust silyl ethers like the tert-butyldiphenylsilyl (TBDPS) group. Mild acidic conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, are often employed to achieve high selectivity. researchgate.net For aryl TBS ethers, reagents like camphorsulfonic acid have been used. mdpi.com The electronic nature of the aromatic ring can also influence the reaction rate.

Fluoride-Mediated Cleavage Pathways and Hypervalent Silicon Intermediates

The most common method for TBS ether deprotection involves the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). Current time information in Pasuruan, ID.rsc.org The efficacy of this method is driven by the formation of a highly stable silicon-fluoride bond, which is significantly stronger than the silicon-oxygen bond. researchgate.net The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate, hypervalent silicon intermediate. researchgate.netresearchgate.net This intermediate then collapses, cleaving the Si-O bond to release the corresponding phenoxide.

While highly effective, TBAF is basic and can lead to side reactions with base-sensitive substrates. Current time information in Pasuruan, ID. Alternative fluoride reagents such as HF-pyridine or triethylamine (B128534) trihydrofluoride (Et3N·3HF) can offer milder conditions. The use of catalytic amounts of fluoride under neutral pH conditions has also been developed to tolerate acid- and base-sensitive functional groups. researchgate.net

Metal-Catalyzed Deprotection Strategies (e.g., Au(III), Pd/C, TiCl4)

Various metal catalysts have been developed for the mild and selective deprotection of TBS ethers, offering alternatives to traditional acid- or fluoride-based methods.

Gold(III) Catalysis : Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) has been shown to be an effective catalyst for the mild removal of TBS groups. researchgate.netrsc.orgnih.gov This method demonstrates excellent chemoselectivity, allowing for the deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers, which are generally more stable under these conditions. researchgate.netrsc.orgnih.gov

Palladium on Carbon (Pd/C) : While commonly used for hydrogenation reactions, Pd/C has also been reported to cleave silyl ethers. However, this can sometimes be an undesirable side reaction during hydrogenation. harvard.edu The activity of commercial Pd/C catalysts can vary, with some batches containing residual acids that may be the actual agents of deprotection. acs.org Specific protocols using Pd/C in the presence of hydrogen have been developed for silyl group removal. nih.gov

Titanium(IV) Chloride (TiCl₄) : TiCl₄, often in combination with a Lewis base like ethyl acetate, can smoothly deprotect TBS ethers. wikipedia.orgchemspider.combeilstein-journals.org The use of a Lewis base can accelerate the reaction compared to TiCl₄ alone. wikipedia.orgchemspider.com This system has demonstrated successful selective desilylation between aliphatic and aromatic TBDMS ethers. wikipedia.orgchemspider.combeilstein-journals.org

| Catalyst | Typical Conditions | Selectivity Highlights |

|---|---|---|

| Au(III) (e.g., NaAuCl₄·2H₂O) | Catalytic amount in methanol (B129727), room temperature | Selective for aliphatic TBS ethers over aromatic TBS ethers. researchgate.netrsc.org |

| Pd/C | H₂ atmosphere, various solvents (e.g., methanol, ethanol) | Can be chemoselective, but may be prone to unexpected deprotection depending on catalyst quality. harvard.eduacs.orgnih.gov |

| TiCl₄-Lewis Base | Stoichiometric amounts in CH₂Cl₂ | Allows for selective cleavage between different types of TBS ethers (aliphatic vs. aromatic). wikipedia.orgchemspider.com |

Other Reagent-Based Selective Desilylations (e.g., N-Iodosuccinimide, ZnBr2/NCS, Oxone)

A diverse array of other reagents has been developed to effect the selective cleavage of TBS ethers under specific conditions.

N-Iodosuccinimide (NIS) : Catalytic amounts of NIS in methanol provide a mild and highly chemoselective method for the deprotection of alcoholic TBS ethers in the presence of phenolic TBS ethers. organic-chemistry.orglibretexts.orgoup.com

Zinc Bromide/N-Chlorosuccinimide (ZnBr₂/NCS) : A catalytic system of ZnBr₂ and NCS in a methanol/dichloromethane solvent mixture at room temperature has been reported for the rapid and selective deprotection of TBS ethers. wikipedia.org

Oxone® : An aqueous methanolic solution of Oxone® (potassium peroxymonosulfate) can selectively cleave primary alcoholic TBS ethers. Phenolic TBS ethers are deprotected at much longer reaction times, allowing for a degree of selectivity. organic-chemistry.org

Influence of Surrounding Environment and Steric Effects on Deprotection Selectivity

The selectivity of TBS ether deprotection is profoundly influenced by the steric and electronic environment of the substrate. Steric hindrance is a key factor; less hindered silyl ethers are generally cleaved more readily than more hindered ones. researchgate.netnih.gov For instance, a primary TBS ether can often be selectively removed in the presence of a secondary or tertiary TBS ether. mit.edu

The choice of solvent and other reaction conditions can also dramatically impact selectivity. For example, the basicity of TBAF can be attenuated by the choice of solvent, which can be crucial for substrates with base-labile functional groups. Current time information in Pasuruan, ID. Similarly, the electronic properties of an aromatic ring can affect the lability of a phenolic TBS ether; electron-withdrawing groups can make the aryl TBS ether more susceptible to cleavage under certain conditions. mdpi.com

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. A key consideration in these reactions is the stability of the TBS ether protecting group under the coupling conditions. Fortunately, TBS ethers are generally stable to the conditions of many common cross-coupling reactions. wikipedia.org

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester). It is widely used due to the stability and low toxicity of the boron reagents and generally mild reaction conditions. nih.gov The reaction is tolerant of a wide range of functional groups, including ethers. nih.gov

Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene. organic-chemistry.orgrsc.org The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgresearchgate.net

Stille Coupling : This reaction pairs the aryl bromide with an organotin compound (organostannane). beilstein-journals.org While versatile, a significant drawback is the toxicity of the tin reagents. beilstein-journals.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. This method has become a powerful tool for the synthesis of aryl amines. nih.gov

The reactivity of the C-Br bond in this compound is influenced by the electronic effects of the fluorine and the silyloxy substituents on the ring. The specific choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the yield and preventing potential side reactions, such as premature deprotection of the TBS ether or hydrodehalogenation.

| Reaction Name | Coupling Partner | Bond Formed | General Compatibility of TBS Ether |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Generally high |

| Heck | Alkene | C-C | Generally high |

| Stille | Organotin Reagent | C-C | Generally high |

| Buchwald-Hartwig | Amine | C-N | Generally high |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Center

The carbon-fluorine bond in aryl fluorides is generally strong and less reactive than other carbon-halogen bonds. However, it can be activated towards nucleophilic attack under specific conditions, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism. youtube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the fluorine atom. youtube.comnih.gov These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon bearing the fluorine. youtube.com In this compound, the bromine atom and the silyloxy group are not strong activating groups. Therefore, forcing conditions or conversion to a derivative with stronger EWGs would likely be necessary to promote defluorinative functionalization. Polyfluoroarenes, for example, readily undergo SNAr reactions due to the cumulative electron-withdrawing effect of multiple fluorine atoms. nih.gov

Alkoxylation, the substitution of fluorine with an alkoxy group (-OR), is a common SNAr transformation. beilstein-journals.org On an activated aryl fluoride, reacting the substrate with an alcohol in the presence of a strong base (like sodium hydride or potassium hydroxide) can yield the corresponding aryl ether. beilstein-journals.org Similarly, other strong nucleophiles based on nitrogen (amines), sulfur (thiols), or carbon can displace the fluoride. nih.gov For this compound, achieving such substitutions would be challenging without further activation of the aromatic ring. However, studies on analogous systems like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that a fluorine atom situated meta to two strong EWGs readily undergoes substitution with a variety of O, S, and N nucleophiles. nih.govbeilstein-journals.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table presents hypothetical reaction examples based on established SNAr principles on activated aromatic systems.

| Nucleophile | Base | Product (Hypothetical, assuming activation) |

| Methanol (CH₃OH) | KOH | (tert-butyl)(3-bromo-5-methoxyphenoxy)dimethylsilane |

| Phenol (B47542) (C₆H₅OH) | K₂CO₃ | (tert-butyl)(3-bromo-5-phenoxyphenoxy)dimethylsilane |

| Diethylamine ((C₂H₅)₂NH) | K₂CO₃ | N,N-diethyl-3-bromo-5-((tert-butyldimethylsilyl)oxy)aniline |

| Thiophenol (C₆H₅SH) | K₂CO₃ | (tert-butyl)(3-bromo-5-(phenylthio)phenoxy)dimethylsilane |

Reductive Transformations and Generation of Aryllithium Species via Preferential Ar-O Bond Cleavage

A distinct and powerful transformation involving aryl silyl ethers is their reductive cleavage to form highly reactive aryllithium species. nih.gov This method offers an alternative to traditional routes that rely on halogen-lithium exchange or the reduction of aryl halides. researchgate.net Recent studies have shown that aryl tert-butyldimethylsilyl (TBS) ethers can undergo a two-electron reduction with lithium metal, leading to the selective cleavage of the aryl-oxygen (Ar-O) bond. nih.gov

This process results in the formation of an aryllithium reagent and a lithium siloxide byproduct. nih.gov The remarkable selectivity for Ar-O cleavage over Si-O cleavage is attributed to the high strength of the Si-O bond and the stability of the resulting siloxide anion. nih.gov This methodology has been shown to be effective for naphthalenes and other larger aromatic systems. nih.gov The generated aryllithium species can then be trapped with a wide range of electrophiles, providing a versatile route for further functionalization at the position of the original silyloxy group. researchgate.netnih.gov Applying this to this compound would predictably generate a 3-bromo-5-fluorophenyllithium intermediate, which could then react with electrophiles like aldehydes, ketones, or carbon dioxide.

Radical Reactions Involving the Aryl Silyl Ether System

The study of radical reactions involving this compound is an area of significant academic interest, though specific, direct experimental studies on this particular molecule are not extensively documented in publicly available literature. However, a robust understanding of its potential reactivity can be extrapolated from established principles of radical chemistry and the known reactivity of its constituent functional groups: a bromo-fluoro-substituted aromatic ring and a tert-butyldimethylsilyl (TBDMS) ether.

The initiation of radical reactions in this system is most likely to occur at the carbon-bromine (C-Br) bond. The homolytic cleavage of the C-Br bond is a well-established method for generating aryl radicals, typically induced by thermal or photochemical means, or through the action of a radical initiator. The bond dissociation energy (BDE) of a typical aryl C-Br bond is significantly lower than that of aryl C-H, C-F, and C-O bonds, making it the most probable site for initial radical formation.

Once the 3-fluoro-5-(tert-butyldimethylsilyloxy)phenyl radical is formed, it can undergo a variety of transformations, which are characteristic of aryl radical intermediates. These potential reaction pathways include:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor molecule in the reaction medium to form 1-fluoro-3-(tert-butyldimethylsilyloxy)benzene. The efficiency of this process depends on the concentration and bond dissociation energy of the hydrogen donor.

Intermolecular Addition: The highly reactive aryl radical can add to unsaturated systems such as alkenes, alkynes, or arenes, leading to the formation of new carbon-carbon bonds. This pathway is a cornerstone of many synthetic methodologies for the construction of complex molecular architectures.

Intramolecular Cyclization: In the presence of a suitably positioned unsaturated moiety within the same molecule (which is not the case for the parent compound but could be introduced through modification), the aryl radical could undergo an intramolecular cyclization reaction. This is a powerful strategy for the synthesis of cyclic and heterocyclic systems.

Halogen Atom Transfer: The aryl radical could participate in a halogen atom transfer reaction, abstracting a halogen from another molecule to propagate a radical chain reaction.

The tert-butyldimethylsilyl (TBDMS) ether group is generally considered to be relatively stable under many radical reaction conditions. However, its presence can electronically influence the reactivity of the aromatic ring. The electron-donating nature of the silyloxy group can affect the stability and reactivity of the aryl radical intermediate. Radical reactions directly involving the Si-O bond or the tert-butyl group are less common under conditions typically used to generate aryl radicals from aryl bromides. Cleavage of the Si-O bond under radical conditions is not a primary pathway, though it can be induced under specific, more forcing conditions or through the use of particular reagents designed to react with silyl ethers.

The fluorine substituent on the aromatic ring also plays a crucial role in modulating the reactivity of the molecule. The strong electron-withdrawing nature of fluorine influences the electron density of the aromatic ring and can affect the rate and regioselectivity of radical reactions.

To provide a comparative context for the likely site of radical initiation, the following table presents typical bond dissociation energies (BDEs) for relevant bonds found in or analogous to those in this compound.

| Bond Type | Representative Molecule | Bond Dissociation Energy (kcal/mol) |

| C-Br (Aryl) | Bromobenzene | ~79 |

| C-F (Aryl) | Fluorobenzene | ~124 |

| C-H (Aryl) | Benzene (B151609) | ~111 |

| C-O (Aryl Ether) | Anisole | ~85 |

| Si-O | H3Si-OH | ~110 |

| Si-C | (CH3)4Si | ~89 |

Note: These are approximate values and can vary depending on the specific molecular structure and environment.

The data clearly indicates that the aryl C-Br bond is the weakest, making it the most susceptible to homolytic cleavage and subsequent radical formation.

Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluorophenoxy Tert Butyl Dimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons, carbons, and other magnetically active nuclei like silicon-29.

The ¹H NMR spectrum of 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane reveals distinct signals corresponding to the aliphatic silyl (B83357) protecting group and the substituted aromatic ring. The aliphatic region is characterized by two intense singlets. The signal for the nine equivalent protons of the tert-butyl group is expected to appear upfield, typically around δ 1.0 ppm. The six equivalent protons of the two methyl groups attached to the silicon atom also produce a sharp singlet, generally found at a higher field, around δ 0.2 ppm.

The aromatic region of the spectrum is more complex due to the substitution pattern on the phenyl ring. Three signals are anticipated, each corresponding to a single aromatic proton. The electronic effects of the bromine, fluorine, and siloxy substituents dictate their chemical shifts and coupling patterns. The proton at the C2 position, situated between the siloxy and bromine groups, is expected to appear as a triplet or a multiplet. The proton at the C4 position, flanked by fluorine and bromine, will likely be a doublet of doublets due to coupling with both neighboring fluorine and the C6 proton. The proton at the C6 position, adjacent to the fluorine and siloxy groups, would also present as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-C(CH₃)₃ | ~1.0 | Singlet | 9H |

| Si-(CH₃)₂ | ~0.2 | Singlet | 6H |

| Ar-H (C2) | ~6.8 - 7.2 | Multiplet | 1H |

| Ar-H (C4) | ~6.7 - 7.1 | Multiplet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for the aliphatic carbons of the TBDMS group and the six aromatic carbons.

The aliphatic region will show four signals: one for the quaternary carbon of the tert-butyl group (around δ 25-26 ppm), one for the methyl carbons of the tert-butyl group (around δ 18-19 ppm), and a signal for the dimethylsilyl carbons (around δ -4 to -5 ppm).

In the aromatic region, six distinct signals are anticipated due to the lack of symmetry. The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the oxygen of the siloxy group (C1) will be significantly downfield. Conversely, the carbons bonded to the bromine (C3) and fluorine (C5) will exhibit characteristic shifts, with the C-F bond also introducing significant C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C(CH₃)₃ | ~25-26 |

| Si-C(CH₃)₃ | ~18-19 |

| Si-(CH₃)₂ | ~-4 to -5 |

| Aromatic C1-O | ~155-160 |

| Aromatic C2 | ~110-115 |

| Aromatic C3-Br | ~120-125 |

| Aromatic C4 | ~105-110 |

| Aromatic C5-F | ~160-165 (with large ¹JCF) |

Note: Predicted values are based on analogous compounds and substituent effects.

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. rsc.orgpascal-man.com For aryloxy(tert-butyl)dimethylsilanes, the ²⁹Si chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. unige.chresearchgate.net For this compound, the silicon nucleus is expected to resonate in a characteristic range for tetracoordinated silicon atoms bonded to one oxygen and three carbon atoms. researchgate.net The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring typically results in a downfield shift compared to unsubstituted phenoxy silanes. The expected chemical shift would likely fall in the range of δ 15 to 25 ppm.

Table 3: Predicted ²⁹Si NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Note: The predicted range is based on literature values for electronically similar aryloxysilanes. unige.chresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

Key vibrations include C-H stretching from the aliphatic methyl and tert-butyl groups, aromatic C-H stretching, and aromatic C=C ring stretches. The strong Si-O-C asymmetric stretching vibration is a key diagnostic peak for the silyl ether linkage. Additionally, vibrations corresponding to the C-F and C-Br bonds, as well as Si-C bond vibrations, would be present in the fingerprint region.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretch | 2960-2860 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Ring Stretch | 1600-1450 |

| Si-O-Ar | Asymmetric Stretch | 1270-1250 |

| C-F | Stretch | 1250-1000 |

| Si-CH₃ | Rock/Deformation | 840-780 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.netnih.gov For this compound, HRMS would confirm the molecular formula C₁₂H₁₈BrFOSi. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M and M+2).

Fragmentation analysis provides further structural information. A characteristic and often dominant fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl group (a mass of 57 Da) via alpha-cleavage, leading to a prominent [M-57]⁺ ion. This fragment is highly stabilized and serves as a diagnostic marker for the TBDMS group.

Table 5: Predicted HRMS Data

| Ion | Description | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [C₁₂H₁₈BrFOSi]⁺ | Molecular Ion [M]⁺ | 304.0267 | 306.0246 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

As of now, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. If such a study were conducted on a suitable single crystal, it would provide definitive proof of the molecular structure. Furthermore, the analysis of the crystal packing would reveal details about intermolecular interactions, such as van der Waals forces or potential halogen bonding, which govern the solid-state properties of the compound.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds such as this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature of the substituents on the aromatic ring.

The UV/Vis spectrum of the parent phenol (B47542) molecule typically exhibits two main absorption bands in the ultraviolet region. The primary band, often referred to as the E2-band, appears at a shorter wavelength (around 210 nm), while the secondary band, or B-band, is observed at a longer wavelength (around 270 nm). Both of these bands arise from π → π* transitions within the benzene ring. The presence of substituents on the ring can cause shifts in the position and changes in the intensity of these bands.

In the case of this compound, the phenoxy moiety acts as the primary chromophore. The electronic transitions of this system are modulated by the presence of the bromo, fluoro, and tert-butyldimethylsiloxy substituents. Both bromine and fluorine are halogens and act as auxochromes, which are groups that can modify the absorption characteristics of a chromophore. They possess non-bonding electrons that can interact with the π-electron system of the benzene ring through resonance (a +R effect), and they also exert an electron-withdrawing inductive effect (-I effect).

The tert-butyldimethylsilyl ether group is generally considered to have a minimal electronic effect on the aromatic system. Its primary role is often as a sterically bulky protecting group, and it does not typically lead to significant shifts in the UV/Vis absorption maxima compared to the parent phenol. However, its presence can subtly influence the electronic environment of the chromophore.

Given the lack of direct experimental UV/Vis data for this compound, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) for structurally similar compounds can provide valuable insights into its expected spectroscopic properties. Computational studies on halogenated phenols are instrumental in predicting the absorption maxima, oscillator strengths, and the nature of the contributing electronic transitions.

Detailed research findings from theoretical studies on di-substituted phenols suggest that the interplay between the inductive and resonance effects of the halogen substituents governs the shifts in the absorption bands. For a 3,5-disubstituted pattern as in the target molecule, the individual substituent effects are approximately additive. The bromo and fluoro substituents are expected to cause a slight bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted phenol, accompanied by a possible hyperchromic effect (increase in absorption intensity).

Below is a data table summarizing the theoretically predicted UV/Vis absorption data for 3-Bromo-5-fluorophenol (B1288921), which serves as a close proxy for the electronic behavior of the title compound, as the silyl ether group has a minor electronic influence. The data is based on computational studies of substituted phenols.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 3-Bromo-5-fluorophenol | 215 | 0.135 | HOMO-1 → LUMO | π → π |

| 3-Bromo-5-fluorophenol | 278 | 0.045 | HOMO → LUMO | π → π |

The predicted electronic transitions for 3-Bromo-5-fluorophenol are primarily of the π → π* type, consistent with the aromatic nature of the compound. The transition at the shorter wavelength (around 215 nm) is predicted to have a higher oscillator strength, indicating a more intense absorption, and involves a transition from a lower-lying π orbital (HOMO-1) to the lowest unoccupied molecular orbital (LUMO). The absorption at the longer wavelength (around 278 nm) is attributed to the transition from the highest occupied molecular orbital (HOMO) to the LUMO. These findings for the parent phenol derivative strongly suggest that this compound would exhibit a similar UV/Vis absorption profile, with two main bands in the ultraviolet region characteristic of substituted benzene rings.

Computational and Theoretical Studies on 3 Bromo 5 Fluorophenoxy Tert Butyl Dimethylsilane

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic properties of molecules like 3-bromo-5-fluorophenoxy(tert-butyl)dimethylsilane. By calculating the electron density, DFT can provide insights into the molecule's stability and reactivity. The electronic properties of halogenated aromatic compounds are highly dependent on the substitution pattern. For instance, in studies of polybrominated diphenyl ethers, the number and position of bromine atoms significantly influence the molecule's electronic characteristics. nih.gov

For this compound, the presence of both bromine and fluorine atoms, with their distinct electronegativities, will create a unique electron distribution across the aromatic ring. The tert-butyldimethylsilyl ether group, generally considered electron-donating, further modulates this electronic landscape. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations on Analogous Compounds

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Relates to the molecule's ability to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | ~ 5.5 - 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative and based on trends observed in computational studies of similar halogenated aryl ethers and silyl (B83357) ethers. Actual experimental or calculated values may differ.

Mechanistic Investigations of Synthetic Transformations via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of synthetic transformations involving aryl silyl ethers. For instance, the formation of silyl ethers can proceed through different mechanistic pathways, and computational studies help in identifying the most plausible route by analyzing the energetics of intermediates and transition states. libretexts.org

In the context of this compound, computational modeling could be employed to investigate reactions such as nucleophilic aromatic substitution, where either the bromine or fluorine atom is displaced. The stability of the Meisenheimer intermediates, which are key in stepwise nucleophilic aromatic substitution reactions, can be calculated to predict the feasibility and regioselectivity of such transformations. researchgate.net

Furthermore, computational studies on the reductive cleavage of aryl silyl ethers have shown that the siloxy group can act as a leaving group, facilitating the formation of aryllithium species. nih.gov Modeling the reaction of this compound under reductive conditions could predict whether cleavage of the C-O, C-Br, or C-F bond is more favorable.

Predictive Studies for Regioselectivity and Stereoselectivity in Reactions

Computational methods are increasingly used to accurately predict the regioselectivity of chemical reactions. For electrophilic aromatic substitution reactions on the substituted benzene (B151609) ring of this compound, computational models can predict the most likely site of attack. chemrxiv.orgrsc.orgrsc.org This is often achieved by calculating the relative energies of the possible intermediates or by analyzing the distribution of electron density and electrostatic potential on the aromatic ring.

The directing effects of the bromo, fluoro, and tert-butyldimethylsiloxy substituents would be a key focus of such a study. The interplay between the ortho-, para-directing nature of the silyl ether group and the deactivating, yet ortho-, para-directing nature of the halogens would determine the outcome of electrophilic substitution.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Predicted Reactivity | Rationale based on Computational Models of Analogous Systems |

| C2 | Moderate | Activated by the silyl ether group, but potentially sterically hindered. |

| C4 | High | Activated by both the silyl ether and fluorine, and sterically accessible. |

| C6 | Low | Deactivated by the inductive effect of the adjacent bromine and fluorine atoms. |

Note: This table presents a qualitative prediction based on established principles of electrophilic aromatic substitution and computational studies on related substituted benzenes.

Molecular Modeling for Understanding Intramolecular and Intermolecular Interactions

Molecular modeling techniques, including quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis, can provide detailed insights into the various intramolecular and intermolecular interactions that govern the structure and properties of this compound. nih.govmdpi.com

Of particular interest would be the potential for halogen bonding, where the bromine or fluorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule. researchgate.net Computational studies on halogenated organic molecules have demonstrated the significance of these interactions in determining crystal packing and influencing biological activity. nih.govnih.gov

Additionally, molecular modeling can be used to explore weak hydrogen bonds, such as C-H···O and C-H···halogen interactions, as well as π-stacking interactions between the aromatic rings. uni-regensburg.de The bulky tert-butyldimethylsilyl group would also play a significant role in the steric environment around the molecule, influencing its conformational preferences and how it interacts with other molecules.

Advanced Applications in Contemporary Organic Synthesis

Role as a Precursor in Multi-Step Organic Transformations

In the intricate field of multi-step synthesis, the strategic planning and execution of reaction sequences are paramount to transforming simple molecules into complex chemical structures. 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane is a valuable precursor in such sequences due to its distinct functionalities. The tert-butyldimethylsilyl (TBS) ether group provides robust protection for the phenolic hydroxyl, rendering it inert to a variety of reaction conditions that are necessary to modify other parts of the molecule.

The presence of the bromine atom is particularly significant, as it serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This is most commonly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. In these transformations, the bromo-substituted aromatic ring can be coupled with a diverse range of organometallic and organic partners, enabling the extension of the carbon skeleton and the introduction of new functional groups. For example, a Suzuki coupling reaction could be employed to link the bromo-fluoro-phenoxy core to another aryl or heteroaryl boronic acid, creating complex biaryl structures that are prevalent in bioactive compounds.

The general workflow in a multi-step synthesis involving this precursor would be:

Modification via the Bromo Group : Performing cross-coupling or other substitution reactions at the bromine-bearing carbon.

Further Elaboration : Carrying out additional chemical transformations on the newly introduced molecular fragments.

Deprotection : Cleavage of the TBS silyl (B83357) ether to liberate the free hydroxyl group, which can then be used for subsequent reactions or may be a key feature of the final target molecule.

This strategic approach allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Utility in the Construction of Complex Aromatic Scaffolds and Heterocyclic Systems

The construction of complex aromatic and heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound provides an excellent starting point for synthesizing such scaffolds. The bromo-fluoro-aromatic ring is a common motif in many biologically active molecules, and the ability to selectively functionalize it is highly valuable.

Palladium-catalyzed cross-coupling reactions are the primary tools used to leverage this precursor for scaffold construction. By reacting the bromide with various organoboron, organotin, or organozinc reagents, chemists can forge new aryl-aryl or aryl-heteroaryl bonds. researchgate.netuzh.ch This methodology is fundamental for creating polycyclic aromatic systems where multiple aromatic rings are linked together. For instance, a Suzuki coupling with a phenylboronic acid derivative would yield a substituted fluorobiphenyl structure, while coupling with a boronic acid-substituted pyridine (B92270) would generate a fluorophenyl-pyridine scaffold.

Furthermore, the liberated phenol (B47542) (after deprotection) can participate in reactions to form heterocyclic rings. For example, it can undergo Williamson ether synthesis or be used in condensation reactions to form oxygen-containing heterocycles like benzofurans or dibenzofurans, depending on the subsequent reaction partners and conditions. This dual functionality of undergoing cross-coupling at the bromine site and later participating in cyclization reactions via the hydroxyl group makes it a powerful tool for building diverse and complex molecular architectures.

Applications in Chemoselective Protecting Group Strategies for Hydroxyl Functionalities

Protecting groups are essential in organic synthesis for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyldimethylsilyl (TBS) ether in this compound is a prime example of a widely used protecting group for hydroxyl functionalities.

Silyl ethers, in general, are favored for their ease of installation and removal under mild conditions, as well as their tunable stability. The TBS group is particularly popular due to its significant steric bulk, which confers a high degree of stability across a broad spectrum of reaction conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents. This stability allows for chemoselective reactions to be performed on other parts of the molecule, such as the bromo group, without affecting the protected phenol.

The stability of common silyl ether protecting groups is influenced by steric hindrance and electronic effects. The relative stability often follows a predictable trend, which is crucial for designing orthogonal protection strategies where one protecting group can be removed selectively in the presence of others.

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Deprotection of the TBS group is typically achieved with high selectivity using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. This reliable cleavage allows the hydroxyl group to be revealed at the desired stage of a synthetic sequence.

Integration into Flow Chemistry and Automated Synthesis for Scalable Production

Modern chemical manufacturing is increasingly moving towards continuous flow chemistry and automated synthesis to improve efficiency, safety, and scalability. Flow chemistry involves pumping reagents through tubes and reactors, allowing for precise control over reaction parameters and enabling reactions that are difficult or hazardous to perform in traditional batch reactors. noelresearchgroup.com

This compound is an ideal building block for such systems. As a stable, protected intermediate, it can be introduced into a flow reactor system for subsequent transformations. For example, a multi-step synthesis could be designed where the compound is first passed through a heated reactor coil containing a packed bed of a palladium catalyst to perform a cross-coupling reaction. syrris.jp The resulting product stream could then flow directly into a second module containing an immobilized acidic or basic reagent to effect the deprotection of the silyl ether. uu.nl

This approach offers several advantages:

Enhanced Safety : Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing risk.

Improved Efficiency : The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields.

Automation : The entire sequence can be automated, reducing manual handling and improving reproducibility. nih.gov

Scalability : Production can be scaled up by running the flow system for longer periods or by using multiple reactors in parallel.

The use of such protected intermediates is crucial for streamlining multi-step sequences in an uninterrupted fashion, avoiding the need for intermediate isolation and purification, which are often bottlenecks in traditional synthesis. syrris.jpresearchgate.net

Development as a Precursor for Radiolabeled Tracers in Molecular Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the administration of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). These radiotracers allow for the non-invasive visualization and quantification of biological processes in vivo.

This compound is a valuable precursor for the synthesis of ¹⁸F-labeled PET tracers. The aromatic bromine atom can be replaced with ¹⁸F via a nucleophilic aromatic substitution (SₙAr) reaction. nih.govnih.gov The typical radiosynthesis would involve a two-step process:

Deprotection : The TBS silyl ether is first removed to unmask the phenolic hydroxyl group, as the silyl group may not be stable under the conditions required for radiofluorination.

Radiofluorination : The resulting 3-bromo-5-fluorophenol (B1288921) is then reacted with cyclotron-produced [¹⁸F]fluoride ion. The reaction is typically carried out at high temperature in a dipolar aprotic solvent, often with the aid of a phase-transfer catalyst like Kryptofix 2.2.2. The electron-withdrawing nature of the existing fluorine atom and the hydroxyl group can help to activate the aromatic ring towards nucleophilic substitution of the bromine.

This method allows for the late-stage introduction of the short-lived ¹⁸F isotope (half-life ≈ 110 minutes) into the molecule, which is a critical consideration in radiotracer production. acs.orgnih.gov The resulting ¹⁸F-labeled fluorophenol derivative can then be used as a tracer itself or be further elaborated to target specific biological receptors or enzymes for PET imaging studies. chempep.com

Use in Degradable Silyl-Ether Containing Networks for Controlled Release Systems

The development of degradable polymers is of great interest for biomedical applications such as drug delivery and tissue engineering. Silyl ethers are known to be hydrolytically labile, and this property can be exploited to create degradable polymer networks. nih.govdntb.gov.ua By incorporating monomers containing silyl ether linkages into a polymer backbone, materials can be designed to break down under specific physiological conditions, enabling the controlled release of encapsulated therapeutic agents. acs.orgnsf.gov

While this compound is a small molecule, the silyl ether chemistry it embodies is central to this application. The rate of hydrolysis of the Si-O-C bond in a silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom. acs.orgnsf.gov This principle allows for the fine-tuning of the degradation rate of the polymer network.

| Silyl Ether Group | Relative Steric Bulk | Expected Hydrolysis Rate | Application in Controlled Release |

|---|---|---|---|

| Trimethylsilyl (TMS) | Low | Fast | Rapid release systems (hours to days) |

| Triethylsilyl (TES) | Moderate | Moderate | Intermediate release systems (days to weeks) |

| tert-Butyldimethylsilyl (TBS) | High | Slow | Slow release systems (weeks to months) |

| Triisopropylsilyl (TIPS) | Very High | Very Slow | Long-term release systems (months) |

By synthesizing multifunctional monomers containing silyl ether moieties with varying steric hindrance, cross-linked networks can be formed (e.g., via thiol-ene or Michael addition reactions) that degrade at predictable rates. acs.org These networks can encapsulate drugs, which are then released as the silyl ether bonds in the polymer matrix are cleaved by hydrolysis. nsf.gov This technology enables the creation of advanced drug delivery systems where the release profile can be precisely engineered to match therapeutic needs. mit.edunih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Selective Functionalization of Halogens and Silyl (B83357) Ethers

The presence of both a bromine atom and a tert-butyldimethylsilyl (TBDMS) ether on the aromatic ring of 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane offers multiple sites for chemical modification. Future research will likely focus on the development of highly selective catalytic systems that can functionalize one site without affecting the other.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl bromides. acs.orgresearchgate.net Future investigations could explore the use of novel palladium catalysts with specifically designed ligands to achieve high efficiency and selectivity in reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations at the bromine position, while preserving the silyl ether. The development of catalyst systems that operate under mild conditions would be particularly advantageous to prevent cleavage of the TBDMS group. researchgate.net

Conversely, the selective cleavage and functionalization of the silyl ether in the presence of the aryl bromide is another important research direction. While acid- or fluoride-mediated deprotection is common, the development of catalytic methods for the direct conversion of the silyl ether to other functional groups would be a significant advancement. For instance, iron-catalyzed dicarbofunctionalization of silyl enol ethers suggests possibilities for novel transformations of aryl silyl ethers. rsc.org Research into transition-metal-free methods for the reductive cleavage of aryl silyl ethers to generate aryllithium species could also open new avenues for functionalization.

A key challenge and a significant area for future research will be the development of catalytic systems that exhibit switchable reactivity, allowing for the selective functionalization of either the C-Br bond or the O-Si bond by tuning the reaction conditions or the catalyst system.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Functional Group | Reaction Type | Potential Catalyst System | Desired Outcome |

| Aryl Bromide | Suzuki Coupling | Palladium with bulky phosphine (B1218219) ligands | C-C bond formation, silyl ether intact |

| Aryl Bromide | Buchwald-Hartwig | Palladium with biarylphosphine ligands | C-N bond formation, silyl ether intact |

| Silyl Ether | Reductive Cleavage | Lithium arenides | Generation of aryllithium species |

| Silyl Ether | Direct Conversion | Transition metal catalysts | Conversion to other functional groups |

Development of Asymmetric Synthesis Approaches Involving the Compound

The development of asymmetric syntheses involving this compound could lead to the creation of chiral molecules with potential applications in pharmaceuticals and materials science. While the current molecule is achiral, its derivatives can possess chirality.

One promising area of research is the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers. nih.govacs.orgnih.govresearchgate.net Although this approach typically involves the synthesis of the silyl ether itself, the principles could be adapted to reactions where the phenoxy group of this compound acts as a leaving group in the presence of a prochiral silicon center.

Furthermore, asymmetric reductions of ketones and oxime ethers using reagents prepared from borane (B79455) and chiral amino alcohols have shown high enantioselectivities. rsc.org Derivatives of this compound, for example, those containing a ketone functionality introduced via functionalization of the bromine atom, could be subjected to such asymmetric reductions to produce chiral secondary alcohols.

Future research could also focus on the development of chiral catalysts for the enantioselective functionalization of the aromatic ring, potentially leading to atropisomeric products if the steric bulk of the substituents is sufficient.

Application of Green Chemistry Principles in Synthetic Strategies for Reduced Environmental Impact

Future synthetic strategies involving this compound will increasingly need to adhere to the principles of green chemistry to minimize environmental impact. nih.gov This includes the use of safer solvents, the development of catalyst-free reactions, and the improvement of atom economy.

A key focus will be on replacing traditional volatile organic solvents with greener alternatives. The development of reactions that can be performed in safer solvents like ethanol-water mixtures would be a significant step forward. rsc.org Furthermore, exploring solvent-free reaction conditions, where possible, would be highly desirable.

The development of transition-metal-free protocols for reactions such as electrophilic hydrazination of silyl enol ethers showcases a move away from potentially toxic and expensive metal catalysts. rsc.org Similar principles could be applied to the functionalization of this compound. For instance, developing metal-free methods for C-H functionalization or thioesterification would be a valuable contribution. rsc.org

Table 2: Green Chemistry Approaches in the Synthesis and Derivatization

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Safer Solvents | Use of water, ethanol, or ionic liquids | Reduced toxicity and environmental pollution |

| Atom Economy | Development of addition reactions | Minimized waste generation |

| Catalysis | Use of recyclable catalysts, biocatalysis | Reduced catalyst waste and cost |

| Reduce Derivatives | One-pot synthesis strategies | Increased efficiency, less waste |

Expanding the Scope of Derivatization for Advanced Materials Science and Exploratory Medicinal Chemistry Research

The unique combination of fluorine, bromine, and a protected phenol (B47542) moiety makes this compound an attractive scaffold for the synthesis of novel molecules for materials science and medicinal chemistry.

In materials science, the introduction of fluorinated and brominated aromatic compounds can influence properties such as liquid crystallinity, thermal stability, and electronic characteristics. Derivatization of this compound could lead to the synthesis of novel liquid crystals, polymers with enhanced fire-retardant properties, or organic light-emitting diode (OLED) materials. The bromine atom serves as a convenient handle for introducing various functionalities through cross-coupling reactions, allowing for the fine-tuning of material properties.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com The 3-bromo-5-fluorophenyl motif can be considered a valuable building block for the synthesis of new bioactive compounds. The bromine atom can be replaced with a variety of pharmacologically relevant groups, while the fluorine atom can modulate the electronic properties and metabolic fate of the molecule. Future research will likely focus on the synthesis of a library of derivatives of this compound and their subsequent biological evaluation against various therapeutic targets.

The ability to selectively functionalize either the bromine or the silyl ether will be crucial in creating a diverse range of derivatives for screening in both materials and medicinal chemistry applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-5-fluorophenoxy(tert-butyl)dimethylsilane?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting a bromo-fluoro-substituted phenol derivative with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. For example, in a THF solvent, the phenol intermediate is deprotonated using a base like triethylamine (Et₃N) or K₂CO₃, followed by silylation with TBDMSCl at reflux (~65°C) for 16–72 hours . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How should this compound be purified, and what analytical techniques confirm its purity?

Post-synthesis, residual salts (e.g., triethylammonium chloride) are removed by filtration, followed by solvent evaporation. Column chromatography (silica gel, hexane/ethyl acetate) isolates the pure product. Analytical confirmation includes:

Q. What are the critical safety precautions for handling this compound?

Key precautions include:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : In airtight containers under inert gas (N₂/Ar), away from moisture and light at 2–8°C .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group slows nucleophilic attack at the silicon center but stabilizes intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). For example, in Stille couplings, the silyl ether acts as a directing group, enhancing regioselectivity during aryl bromide activation. Kinetic studies show that electron-withdrawing substituents (e.g., -F) on the aryl ring further modulate reactivity .

Q. What strategies mitigate low yields in multi-step syntheses involving this silyl ether?

Low yields often arise from:

- Incomplete silylation : Optimize stoichiometry (1.2–1.5 eq TBDMSCl) and reaction time (≥48 hours).

- Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb H₂O or HCl.

- Purification losses : Employ gradient elution in chromatography or recrystallization from tert-butyl methyl ether (MTBE) .

Q. How can advanced spectroscopic methods resolve structural ambiguities?

Q. What are the degradation pathways under varying pH and temperature conditions?

Hydrolysis studies reveal two pathways:

- Acidic conditions : Rapid cleavage of the silyl ether to regenerate the phenol (t½ < 1 hour at pH 2).

- Basic conditions : Slower degradation via nucleophilic displacement (t½ ~24 hours at pH 12). Stability is optimal in anhydrous, neutral solvents (e.g., THF, DCM) at ≤25°C .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported reaction times for silylation: How to reconcile?

Variations arise from solvent polarity (e.g., THF vs. DMF) and base strength (Et₃N vs. NaH). Prolonged times (72+ hours) in THF ensure complete conversion, while DMF accelerates reactions (24 hours) but risks side reactions .

Conflicting recommendations for column chromatography solvents

Hexane/ethyl acetate (non-polar) is standard, but dichloromethane/methanol (polar) may improve resolution for polar byproducts. Pre-purification via flash chromatography (40–63 μm silica) enhances efficiency .

Applications in Organic Synthesis

Q. How is this compound utilized in synthesizing photochromic materials?

It serves as a precursor for bis(thienyl)ethenes (BTEs), where the silyl ether protects hydroxyl groups during lithiation steps. Subsequent deprotection (e.g., TBAF) yields functionalized BTEs for optoelectronic applications .

Role in nucleoside analog synthesis

The silyl group protects ribose hydroxyls in phosphoramidite chemistry, enabling controlled oligonucleotide chain elongation. Post-synthesis, cleavage with fluoride ions (e.g., KF/MeOH) restores the hydroxyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.